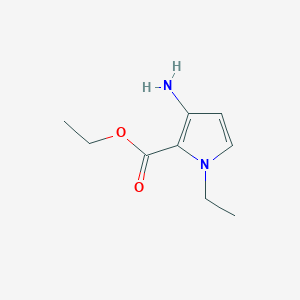

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-1-ethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-11-6-5-7(10)8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWALYXHAEZKPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855950 | |

| Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176740-52-5 | |

| Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Functionalized Precursors

A widely adopted method for synthesizing pyrrole derivatives, including ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate, is the cyclization of appropriately substituted precursors. This approach can utilize:

- β-Keto esters (such as ethyl acetoacetate)

- Amines (for introducing the amino group)

- Alkylating agents (for N-ethylation)

The process typically involves the following steps:

Formation of the Pyrrole Core:

Cyclization of ethyl acetoacetate with a suitable amine under acidic or basic conditions to form the pyrrole ring.N-Ethylation:

Alkylation of the pyrrole nitrogen with an ethyl halide (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group at the N1 position.Amination at the 3-Position:

Introduction of the amino group at the 3-position can be achieved via directed lithiation followed by amination, or by using a precursor such as ethyl 3-aminocrotonate, which cyclizes to give the desired substitution pattern.

Protection and Deprotection Strategies

To improve selectivity and yield, protecting groups such as tert-butoxycarbonyl (Boc) may be used for the amino function during the synthesis. After the pyrrole core is constructed and N-alkylation is complete, the Boc group can be removed under acidic conditions to yield the free amine.

Industrial Methods

Industrial-scale synthesis may employ continuous flow reactors, which allow for precise control of temperature, mixing, and reaction time, resulting in higher yields and purities. Automated systems can further enhance reproducibility and scalability.

Research Findings and Optimization

Yields and Purity:

Yields for each step can range from 60–90% depending on the reaction conditions and the quality of starting materials. Purification by chromatography or recrystallization is essential for isolating the target compound in high purity.-

- Cyclization is typically performed at moderate temperatures (60–100°C).

- N-Ethylation is most efficient in polar aprotic solvents (e.g., DMF) with a mild base.

- Amination at the 3-position often requires low temperatures to prevent side reactions.

Industrial Scale Considerations:

Continuous flow synthesis can improve safety and scalability, especially for exothermic steps or those involving hazardous reagents.

Comparative Data Table

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Alkylation | Ethyl acetoacetate, amine | 60–80% | Simple, scalable | Regioselectivity control needed |

| Directed Lithiation + Amination | n-BuLi, DMF, NH₂OH·HCl | 70–90% | High selectivity | Sensitive to moisture/air |

| Boc Protection/Deprotection | Boc₂O, TFA | 75–85% | Protects amino group | Extra steps, cost |

| Continuous Flow Synthesis | Automated reactors | 80–95% | High yield, reproducibility | Equipment cost, optimization time |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation Products: Oxo derivatives of the pyrrole ring.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted pyrrole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Routes:

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods, including:

-

Condensation Reaction:

- Ethyl acetoacetate reacts with ethylamine under acidic conditions to form an intermediate.

- Cyclization of the intermediate yields the pyrrole ring.

-

Cyclization of Precursors:

- The reaction of ethyl 3-aminocrotonate with formamide followed by cyclization is another method.

Chemical Structure:

The compound has the molecular formula , featuring a pyrrole ring with an amino group at the 3-position and an ethyl ester group at the 2-position. Its unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

This compound serves as a building block for synthesizing bioactive molecules, including potential pharmaceuticals. Its derivatives are being studied for various biological activities:

-

Anticancer Activity:

- Derivatives exhibit significant cytotoxic effects against cancer cell lines, such as A549 and MDA-MB-468, with IC50 values ranging from to . The mechanism involves apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity:

-

In vitro studies have shown low minimum inhibitory concentrations (MIC) against various pathogens:

Microorganism MIC (µg/mL) Staphylococcus aureus 3.90 Escherichia coli >100 Candida albicans 7.80

-

In vitro studies have shown low minimum inhibitory concentrations (MIC) against various pathogens:

These results indicate selective efficacy against certain pathogens while demonstrating lower activity against others.

Organic Synthesis

This compound is utilized in the preparation of complex heterocyclic compounds, facilitating the development of novel materials with tailored properties.

Biological Studies

Research has highlighted its potential in various biological applications:

- Anti-inflammatory Effects: Compounds derived from this structure can reduce pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications for inflammatory diseases.

Case Study 1: Antitumor Evaluation

A study focused on designing novel antitumor agents synthesized several pyrrole derivatives and evaluated their cytotoxicity against human carcinoma cell lines. The findings indicated that specific modifications in the pyrrole structure significantly enhanced antitumor activity, paving the way for future drug development.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of ethyl 3-amino derivatives against resistant bacterial strains. Some derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential as new therapeutic agents.

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrrole Derivatives

The structural and functional properties of Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate can be contextualized by comparing it with related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Research Findings and Trends

- Synthetic Optimization: Large-scale synthesis of related compounds (e.g., Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride) emphasizes safety and efficiency, using NaH or NaOEt as promoters .

- Structure-Activity Relationships (SAR) : Substitution at position 1 (e.g., ethyl vs. methyl) significantly impacts bioactivity, as seen in antimalarial pyrrolones .

- Emerging Applications: Thienyl- and cyano-substituted derivatives are gaining traction in materials science and agrochemical research .

Biologische Aktivität

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.167 g/mol |

| LogP | 1.57 |

| CAS Number | 252932-48-2 |

The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The amino group can form hydrogen bonds, potentially inhibiting enzyme activity.

- Receptor Modulation : The ester group may participate in esterification reactions, affecting receptor functions.

Biochemical Pathways

Research indicates that pyrrole derivatives can influence several pathways, leading to activities such as:

- Anticancer : Inducing apoptosis in cancer cell lines.

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anti-inflammatory : Reducing inflammation markers in vitro.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound suggests reasonable bioavailability due to its molecular weight and LogP value. Studies indicate that the compound is absorbed effectively and can reach therapeutic concentrations in biological systems.

Anticancer Activity

A study demonstrated that derivatives of ethyl 3-amino-1H-pyrrole showed significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against A549 and MDA-MB-468 cell lines . The underlying mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Ethyl 3-amino-1H-pyrrole derivatives have shown promising antimicrobial properties. In vitro studies revealed low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

These results indicate a selective efficacy against certain pathogens while demonstrating lower activity against others .

Anti-inflammatory Effects

Research has indicated that compounds derived from ethyl 3-amino-1H-pyrrole can reduce pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Evaluation

In a study focused on designing novel antitumor agents, several pyrrole derivatives were synthesized and evaluated for their cytotoxicity against human carcinoma cell lines. The results highlighted that specific modifications in the pyrrole structure significantly enhanced their antitumor activity, paving the way for further drug development .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of ethyl 3-amino derivatives against resistant strains of bacteria. The findings revealed that some derivatives exhibited potent activity comparable to established antibiotics, indicating their potential as new therapeutic agents .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate, and what yields are typically achieved?

The compound is commonly synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrrole derivatives are prepared using trichloroacetyl chloride with ethanol under reflux, followed by alcoholysis to yield ester-functionalized pyrroles . Yields for similar structures range from 40% to 48%, as seen in reactions involving substituted benzoyl chlorides and pyrrole precursors . Key steps include careful control of reaction time and temperature to minimize by-products.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR signals for the ethyl ester group typically appear as quartets (δ ~4.3 ppm) and triplets (δ ~1.3 ppm), while the pyrrole NH proton resonates as a broad singlet (δ ~9–12 ppm) . High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) are used to validate purity (>95%) and molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and reduce side products?

Yield optimization may involve:

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) could facilitate coupling reactions at the amino or ester groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in cyclization steps .

- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) minimizes decomposition . Evidence from similar compounds shows that optimizing stoichiometry and avoiding moisture-sensitive intermediates can increase yields by 15–20% .

Q. What role do the amino and ester functional groups play in the compound’s reactivity and derivatization?

The amino group (-NH) is nucleophilic, enabling Schiff base formation or coupling with carbonyl electrophiles. The ester group (-COOEt) allows hydrolysis to carboxylic acids or transesterification. For example, in medicinal chemistry, the ester is often hydrolyzed to a carboxylic acid for enhanced bioavailability, while the amino group participates in amide bond formation with bioactive scaffolds . Computational studies (e.g., DFT) predict electron-withdrawing effects from the ester group, which activate the pyrrole ring for electrophilic substitution .

Q. How can contradictions in reported synthetic methods or spectroscopic data be resolved?

Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol forms) or solvent-dependent shifts. To resolve these:

- Variable-temperature NMR can identify dynamic equilibria.

- X-ray crystallography (using SHELXL ) provides unambiguous structural data.

- Replication studies under controlled conditions (e.g., inert atmosphere) clarify mechanistic pathways. For example, conflicting yields in similar syntheses may stem from trace moisture affecting reactive intermediates.

Q. What computational tools are effective for predicting electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attack. For instance, the HOMO-LUMO gap of the pyrrole ring correlates with its aromatic stability and susceptibility to oxidation . Molecular docking studies (e.g., AutoDock) further assess interactions with biological targets, such as enzyme active sites .

Methodological Considerations

- Crystallography : SHELX software is recommended for refining crystal structures, especially for resolving disorder in heterocyclic systems.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity validation .

- Safety : Handle intermediates (e.g., acyl chlorides) under fume hoods due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.